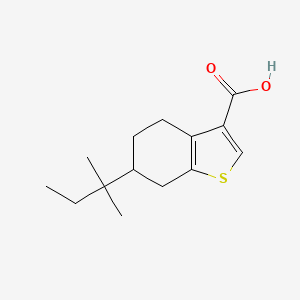

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is an organic compound belonging to the benzothiophene family. This compound features a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The presence of a carboxylic acid group at the 3-position and a 1,1-dimethylpropyl group at the 6-position makes this compound unique. Benzothiophene derivatives are known for their diverse biological activities and are often explored in pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps:

Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core. This can be achieved through the cyclization of appropriate precursors such as 2-bromo-1-(methylthio)benzene with ethyl acetoacetate under basic conditions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride, followed by hydrolysis.

Addition of the 1,1-Dimethylpropyl Group: The final step involves the alkylation of the benzothiophene core at the 6-position using 1,1-dimethylpropyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Analgesic Activity

Recent studies have demonstrated that derivatives of 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exhibit notable analgesic properties. For instance, a study published in Chimica Techno Acta evaluated the analgesic activity of new derivatives synthesized from this compound. The results indicated that these derivatives showed significant analgesic effects in comparison to standard drugs like metamizole. The compounds were tested using the "hot plate" method on mice, revealing efficacy that exceeded that of the control group .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This application is particularly relevant for conditions such as arthritis and other inflammatory disorders.

Synthesis Techniques

The synthesis of this compound can be achieved through various chemical reactions. One common method involves the Gewald reaction, which allows for the formation of thiophene derivatives from α-cyano ketones and thioketones. This method has been optimized to yield high purity and yield of the desired compound .

Case Study: Synthesis and Characterization

A significant case study involved the synthesis of a series of derivatives based on this compound. The derivatives were characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures. The study highlighted the efficiency of the synthetic route and provided insights into the structure-activity relationship (SAR) of these compounds .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid: Similar structure but lacks the tetrahydro modification.

4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid: Lacks the 1,1-dimethylpropyl group.

1-Benzothiophene-3-carboxylic acid: Simplest form without any additional substituents.

Uniqueness

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to the combination of the tetrahydro modification and the 1,1-dimethylpropyl group, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs.

Actividad Biológica

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H17O2S

- Molecular Weight : Approximately 237.34 g/mol

Analgesic Properties

Recent studies have highlighted the analgesic effects of derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. In particular, derivatives of this compound have shown significant analgesic activity exceeding that of standard analgesics like metamizole when tested using the hot plate method on mice . This suggests that modifications to the benzothiophene structure can enhance pain relief efficacy.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of certain enzymes involved in pain pathways or inflammatory responses.

- Receptor Interaction : It is hypothesized that the compound interacts with neurotransmitter receptors, potentially modulating pain perception and inflammatory responses.

Study 1: Analgesic Efficacy

In a controlled study involving outbred white mice, various derivatives of this compound were administered intraperitoneally. The results indicated a dose-dependent analgesic effect. The study utilized the hot plate test to measure response times to thermal stimuli, revealing significant reductions in response times compared to control groups .

| Compound | Dose (mg/kg) | Response Time (s) | Comparison Drug | Response Time (s) |

|---|---|---|---|---|

| Compound A | 10 | 8.5 | Metamizole | 12.0 |

| Compound B | 20 | 7.0 | Metamizole | 12.0 |

| Control | - | 15.0 | - | - |

Study 2: Mechanistic Insights

Another study investigated the cellular mechanisms through which this compound exerts its effects. It was found that treatment with the compound led to alterations in the expression levels of proteins involved in apoptotic pathways in human colon tumor cells. This suggests that the compound may not only provide analgesic effects but also influence cancer cell viability through apoptosis modulation .

Propiedades

IUPAC Name |

6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2S/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h8-9H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUGTZPJDPJNHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.